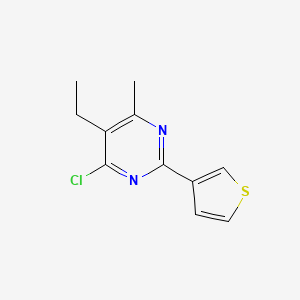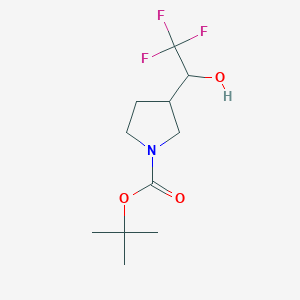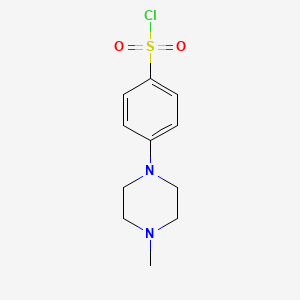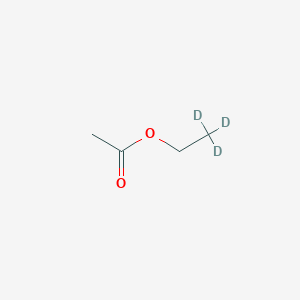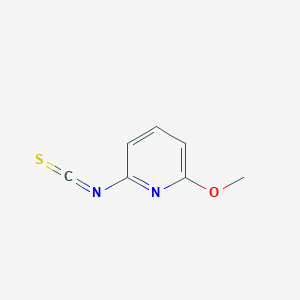
2-Isothiocyanato-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-6-methoxypyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methoxy group (-OCH3) at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-6-methoxypyridine typically involves the reaction of 2-amino-6-methoxypyridine with a thiocyanating agent. One common method is the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent such as cyanuric chloride to yield the isothiocyanate product .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The choice of solvents, reaction conditions, and purification methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
Cycloaddition: Reactions often require catalysts such as transition metals and are conducted under controlled temperature and pressure conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
2-Isothiocyanato-6-methoxypyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of functional materials, including polymers and coatings, due to its reactive isothiocyanate group.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-6-methoxypyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modification of their function. The compound can induce stress response pathways, restore cellular redox balance, and contribute to the resolution of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: A related compound with a methoxy group at the 2nd position but lacking the isothiocyanate group.
3-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 3rd position.
4-Methoxypyridine: Another isomer with the methoxy group at the 4th position.
Uniqueness
2-Isothiocyanato-6-methoxypyridine is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
2-isothiocyanato-6-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-4-2-3-6(9-7)8-5-11/h2-4H,1H3 |
Clé InChI |
UMDSUFVBISOUBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
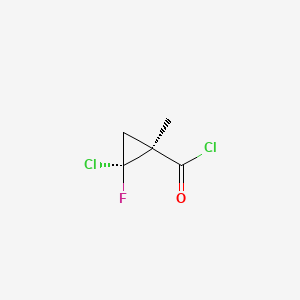
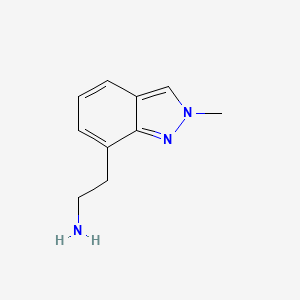


![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
